2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid

Description

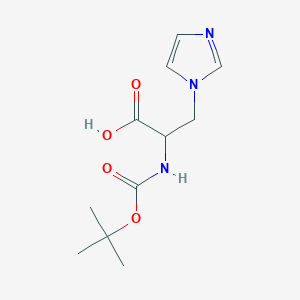

This compound is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 1H-imidazol-1-yl substituent. Its molecular formula is C₁₁H₁₇N₃O₄, with a molecular weight of 255.28 g/mol (calculated). The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the imidazole ring contributes to hydrogen bonding and metal coordination capabilities. It is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of anticancer agents and enzyme inhibitors .

Properties

IUPAC Name |

3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKMWDFFFCQCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the imidazole ring: The protected amino acid is then reacted with an appropriate imidazole derivative under conditions that facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the imidazole ring or the Boc group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to deprotected amino acids.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid has several scientific research applications:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and protein function. The Boc group provides stability and protection during synthetic processes, ensuring the compound’s integrity until it reaches its target site.

Comparison with Similar Compounds

2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Structural Features : Replaces imidazole with a 1,2,4-triazole ring and includes a methyl group at the α-carbon.

- Synthesis: Oxidative cleavage of β-amino alcohol using KMnO₄ under basic conditions, yielding 92% .

- Key Properties :

- Applications: Potential antimicrobial activity inferred from triazole-containing analogs .

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structural Features : Contains a thioether linkage (-S-) and a methyl-substituted imidazole.

- Synthesis: Reaction of 3-bromopropanoic acid with methimazole, optimized to avoid N-3 substitution .

- Key Properties :

- Increased hydrophobicity due to the thioether.

- Susceptibility to oxidation at the sulfur atom.

- Applications : Explored for bioactivity modulation via sulfur-mediated interactions .

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-(4-hydroxybenzoyl)-1H-benzo[d]imidazol-5-carboxamido)propanoic Acid

- Structural Features : Incorporates a benzo[d]imidazole carboxamide and a 4-hydroxybenzoyl group.

- Synthesis : Coupling reaction using HATU/DIPEA, yielding 30% .

- Key Properties :

- Enhanced aromaticity for π-π stacking interactions.

- Reduced synthetic efficiency due to steric hindrance.

- Applications : Anticancer agent development via targeted enzyme inhibition .

(R)-3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

- Structural Features : Dual Boc protection (amine and imidazole nitrogen).

- Key Properties :

- Applications : Intermediate for peptides requiring selective deprotection strategies .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Contradictions

- Synthetic Efficiency: Yields vary widely (30–92%), influenced by steric hindrance and reaction conditions (e.g., HATU-mediated coupling vs. KMnO₄ oxidation) .

- Heterocycle Impact : Imidazole derivatives exhibit higher basicity and metal-binding capacity than triazoles, which offer metabolic stability .

- Protecting Groups : Dual Boc protection () enhances stability but complicates deprotection steps compared to single-Boc analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.